molecular formula C17H21NO2 B1617586 VERTOSINE CAS No. 68738-99-8

VERTOSINE

Cat. No.: B1617586
CAS No.: 68738-99-8
M. Wt: 271.35 g/mol
InChI Key: KDSJAOIHFZMUNK-UHFFFAOYSA-N
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Description

VERTOSINE is an organic compound with the molecular formula C₁₇H₂₁NO₂ It is known for its unique structure, which includes a cyclohexene ring substituted with dimethyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VERTOSINE typically involves the condensation of 2,4-dimethylcyclohex-3-en-1-one with methyl 2-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

VERTOSINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoates with various nucleophiles.

Scientific Research Applications

VERTOSINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of VERTOSINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    VERTOSINE: Similar in structure but with different substituents on the cyclohexene ring.

    This compound: Similar in structure but with different ester groups.

Uniqueness

This compound is unique due to its specific combination of a cyclohexene ring with dimethyl substitution and a benzoate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

68738-99-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(2,4-dimethylcyclohex-3-en-1-ylidene)methylamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13,18H,8-9H2,1-3H3

InChI Key

KDSJAOIHFZMUNK-UHFFFAOYSA-N

SMILES

CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C

Canonical SMILES

CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C

68738-99-8

Origin of Product

United States

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